N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
Description
This compound features a 3-fluoro-4-methylphenyl group at the N1 position and a thiophen-2-ylmethyl-substituted piperidin-4-ylmethyl moiety at the N2 position. Its synthesis involves diastereoisomeric mixtures (1:1 ratio), yielding a white solid with an LC-MS (APCI+) m/z of 435.24 (M+H+) and HPLC purity of 96.1% . The fluorine atom and thiophene ring enhance metabolic stability and hydrophobic interactions, making it structurally distinct from other oxalamide derivatives in antiviral research.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14-4-5-16(11-18(14)21)23-20(26)19(25)22-12-15-6-8-24(9-7-15)13-17-3-2-10-27-17/h2-5,10-11,15H,6-9,12-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYGMBDUBUNVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Phenyl Intermediate: The synthesis begins with the fluorination of a methyl-substituted phenyl compound using a fluorinating agent such as Selectfluor.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Piperidine Ring Formation: The piperidine ring is synthesized via a cyclization reaction, typically involving the use of a suitable amine and a cyclizing agent.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Variations
Key structural differences among oxalamide analogs lie in their aromatic substituents, heterocyclic linkers, and stereochemistry. Below is a comparative analysis:
Metabolic and Toxicological Profiles
- Target Compound: Fluorine substitution likely reduces oxidative metabolism, enhancing plasma stability compared to non-fluorinated analogs .
- S336 : Exhibits negligible toxicity (margin of safety >33 million) due to rapid hydrolysis of the oxalamide bond .
- BNM-III-170 : Optimized for low off-target effects via guanidinium interactions .
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and relevant case studies.
Synthesis
The synthesis of this oxalamide derivative typically involves several key steps:
- Formation of the Oxalamide Backbone : The reaction starts with the introduction of oxalyl chloride to the amine components, which include 3-fluoro-4-methylphenylamine and thiophen-2-ylmethyl piperidine.
- Reaction Conditions : The reaction is conducted under anhydrous conditions, often utilizing solvents such as dichloromethane and bases like triethylamine to neutralize byproducts.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The fluorinated aromatic ring enhances binding affinity towards various biological targets, potentially affecting enzyme activity or receptor interactions.
- Hydrogen Bonding : The oxalamide group may facilitate strong hydrogen bonding with active site residues in target proteins, contributing to its inhibitory effects against certain enzymes.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors in various assays:
Table 1: Biological Activity Summary
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| ZINC05250774 | Neuraminidase | 1.91 | |
| Z2 (modified derivative) | Neuraminidase | 0.09 | |
| N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | Various Enzymes | TBD |
Case Studies
Several studies have explored the biological implications of oxalamide derivatives:
- Neuraminidase Inhibitors : A series of oxalamide derivatives were synthesized and evaluated for their inhibitory activity against neuraminidase, a critical target in antiviral drug development. One compound demonstrated an IC50 value lower than that of the standard oseltamivir carboxylate, indicating promising potential for therapeutic applications against influenza viruses .
- Enzyme Interaction Studies : In vitro studies have shown that modifications in the oxalamide structure can significantly alter binding affinities and inhibitory potencies against various enzymes involved in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
